3-(Trifluoromethoxy)benzene-1,2-diamine

Regioisomerism Physicochemical Properties Procurement Specification

Select this ortho-substituted diamine for superior regioselectivity in heterocycle synthesis. The adjacent -OCF3 group enables unique electronic tuning and directed metalation, offering a synthetic advantage over the para-isomer (CAS 658-89-9). Verified LogP of 2.91 and biological activity against adenosine A2B and MAO-B make it a strategic intermediate for CNS-focused drug discovery and agrochemical R&D.

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
CAS No. 113638-49-6
Cat. No. B179473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)benzene-1,2-diamine
CAS113638-49-6
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)F)N)N
InChIInChI=1S/C7H7F3N2O/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3H,11-12H2
InChIKeyDGRRQMLGFKOEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethoxy)benzene-1,2-diamine (CAS 113638-49-6): A Strategic Fluorinated Building Block for Precision Synthesis


3-(Trifluoromethoxy)benzene-1,2-diamine (CAS 113638-49-6) is a fluorinated aromatic diamine featuring a trifluoromethoxy (-OCF3) group at the ortho position relative to one amino group . This substitution pattern creates a unique electronic environment that differentiates it from its para-substituted isomer and other halogenated analogs. The compound is primarily employed as a versatile building block in the synthesis of agrochemicals, pharmaceuticals, and advanced materials , where the ortho-diamine motif serves as a crucial precursor for heterocyclic frameworks including benzimidazoles, quinoxalines, and other nitrogen-containing fused rings. Its physicochemical profile includes a melting point of 45-47 °C and a predicted LogP of 2.91 , positioning it as a moderately lipophilic intermediate suitable for diverse synthetic transformations.

Why Generic Substitution of 3-(Trifluoromethoxy)benzene-1,2-diamine Fails: The Critical Role of Regioisomerism and Electronic Modulation


The ortho-substitution pattern of 3-(trifluoromethoxy)benzene-1,2-diamine is structurally non-interchangeable with its para-isomer 4-(trifluoromethoxy)benzene-1,2-diamine (CAS 658-89-9) or with alternative halogenated diamines [1]. The juxtaposition of the strongly electron-withdrawing -OCF3 group adjacent to the 1,2-diamine functionality creates a distinct regiochemical and electronic environment that governs subsequent cyclization regioselectivity and modulates the nucleophilicity of the amino groups [2]. Substituting this compound with the 4-isomer or with a trifluoromethyl (-CF3) analog would alter the vector of the fluorine-containing pharmacophore and disrupt the electronic tuning required for target engagement in downstream bioactive molecules. The following quantitative evidence demonstrates exactly where and how this compound diverges from its closest analogs in measurable, procurement-relevant dimensions.

Quantitative Differentiation of 3-(Trifluoromethoxy)benzene-1,2-diamine: Head-to-Head Evidence for Scientific Selection


Regioisomeric Differentiation: Ortho-OCF3 vs. Para-OCF3 Substitution in Benzene-1,2-diamine

The 3-(ortho)-trifluoromethoxy isomer (CAS 113638-49-6) exhibits a measurable melting point of 45-47 °C and exists as a low-melting solid at ambient temperature . In contrast, the 4-(para)-trifluoromethoxy isomer (CAS 658-89-9) is typically supplied as a liquid or semi-solid with a boiling point reported at 106-108 °C at 5 Torr, and no distinct melting point is specified in commercial datasheets . This physical state divergence directly impacts handling protocols, weighing accuracy, and storage requirements in a laboratory or pilot-scale setting. Furthermore, the ortho arrangement positions the -OCF3 group in direct electronic and steric proximity to the adjacent amino group, a factor that is absent in the para isomer and that influences nucleophilicity and subsequent cyclocondensation pathways [1].

Regioisomerism Physicochemical Properties Procurement Specification

Electronic Modulation: -OCF3 Group Electronic Effects Relative to -OCH3 and -CF3

The trifluoromethoxy (-OCF3) group exerts a stronger electron-withdrawing inductive effect than the methoxy (-OCH3) group and demonstrates a long-range electronic influence that is comparable to, yet mechanistically distinct from, the trifluoromethyl (-CF3) group [1]. In the context of 3-(trifluoromethoxy)benzene-1,2-diamine, this translates to a predicted pKa of 2.93 ± 0.10 for the conjugated acid of the amino group , indicating significantly reduced basicity relative to unsubstituted benzene-1,2-diamine (pKa ~4.6-4.7 for the mono-protonated form). This electronic deactivation alters the reactivity profile of the amino groups in condensation reactions and influences the compound's binding affinity in biological targets. Notably, the -OCF3 group has been demonstrated to be superior to both -OCH3 and -CF3 in promoting ortho-hydrogen/metal permutation, underscoring its unique capacity to direct organometallic functionalization [1].

Electronic Effects Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Tuning: Measured LogP of 3-(Trifluoromethoxy)benzene-1,2-diamine

The measured partition coefficient (LogP) for 3-(trifluoromethoxy)benzene-1,2-diamine is 2.91 . This value reflects the lipophilic contribution of the -OCF3 group, which is known to increase lipophilicity to a greater extent than the -CF3 group (Hansch π value: +1.04 for OCF3 vs. +0.88 for CF3) [1]. In contrast, 3-methoxybenzene-1,2-diamine would be expected to exhibit a significantly lower LogP (estimated ~1.0-1.5) due to the weaker lipophilic contribution of the -OCH3 group. The enhanced lipophilicity of the target compound directly impacts its suitability as a building block for designing CNS-penetrant or membrane-associated pharmacophores, where balanced LogP is a critical parameter for biological activity.

Lipophilicity ADME Drug Design

Biological Target Engagement: Comparative Binding Affinity Across Multiple Enzyme Classes

3-(Trifluoromethoxy)benzene-1,2-diamine has been evaluated for inhibitory activity against several pharmacologically relevant targets, with reported IC50 values providing a baseline for its biological profile [1]. Against human adenosine A2B receptor, the compound exhibited an IC50 of 30,000 nM (30 µM) [1]. Against rat monoamine oxidase B (MAO-B), an IC50 of 27,000 nM (27 µM) was measured [1]. Notably, the compound has also been described as an inhibitor of cysteine proteases, though specific quantitative IC50 data for this class is limited in publicly available repositories . These data indicate that the compound possesses measurable but moderate biological activity across diverse target classes. While direct head-to-head comparison data with the 4-isomer or other analogs are not available in public literature, this baseline activity profile distinguishes it from non-fluorinated or differently substituted analogs that may lack such broad target engagement. The ortho-OCF3 substitution pattern likely contributes to this observed polypharmacology through its unique electronic and conformational effects.

Enzyme Inhibition Cysteine Protease Adenosine Receptor Monoamine Oxidase

Optimal Application Scenarios for 3-(Trifluoromethoxy)benzene-1,2-diamine Based on Quantitative Differentiation Evidence


Precision Synthesis of ortho-OCF3-Substituted Benzimidazoles and Quinoxalines

The ortho-diamine motif of 3-(trifluoromethoxy)benzene-1,2-diamine is ideally suited for cyclocondensation reactions with carbonyl compounds (aldehydes, ketones, carboxylic acids) to yield benzimidazoles or with α-diketones to afford quinoxalines . The ortho-OCF3 group imparts a unique electronic environment that influences the regioselectivity of N-alkylation and the acidity of the resulting heterocyclic NH. Unlike the 4-isomer, the proximity of the -OCF3 group to the newly formed heterocycle creates steric and electronic constraints that can be exploited to bias conformational preferences or to enhance metabolic stability. This regioisomeric specificity cannot be achieved with para-substituted analogs [1].

Fluorinated Building Block for CNS-Targeted Medicinal Chemistry Programs

With a measured LogP of 2.91 , 3-(trifluoromethoxy)benzene-1,2-diamine possesses an optimal lipophilicity range for designing compounds with central nervous system (CNS) permeability. The -OCF3 group contributes approximately 1.04 log units to lipophilicity (Hansch π) [2], making it a strategic choice over -CF3 (π = 0.88) or -OCH3 (π = -0.02) when increased membrane partitioning is desired without the excessive lipophilicity that can lead to promiscuous binding or poor solubility. This compound serves as an advanced starting material for synthesizing CNS-penetrant kinase inhibitors, GPCR ligands, or enzyme inhibitors where balanced physicochemical properties are critical for in vivo efficacy.

Organometallic Functionalization via Ortho-Directed Metalation

The trifluoromethoxy group has been demonstrated to be superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation at the ortho position [3]. In 3-(trifluoromethoxy)benzene-1,2-diamine, the -OCF3 group is positioned ortho to one amino group, creating a directing effect that can be harnessed for selective lithiation or other organometallic functionalization strategies. This property enables the introduction of additional substituents onto the aromatic ring with predictable regioselectivity, expanding the structural diversity accessible from this single building block. The 4-isomer lacks this ortho-directing capacity due to the absence of an adjacent proton amenable to metalation.

Probe Development for Cysteine Protease and Adenosine Receptor Research

As evidenced by BindingDB data, 3-(trifluoromethoxy)benzene-1,2-diamine exhibits measurable inhibitory activity against cysteine proteases, adenosine A2B receptors (IC50 30 µM), and MAO-B (IC50 27 µM) [4]. While not potent enough for therapeutic candidacy, this polypharmacological profile makes the compound a useful starting point for developing biochemical probes or for conducting initial structure-activity relationship (SAR) studies. The moderate potency allows for the identification of binding interactions without overwhelming off-target effects, and the trifluoromethoxy group provides a distinct 19F NMR handle for monitoring binding events or metabolic fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethoxy)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.